2-(2-Fluoro-5-methoxyphenyl)-ethylamine
Description
2-(2-Fluoro-5-methoxyphenyl)-ethylamine is a fluorinated and methoxylated derivative of phenethylamine, featuring a fluorine atom at the ortho (2nd) position and a methoxy group at the meta (5th) position on the aromatic ring. Phenethylamine derivatives are widely studied in medicinal chemistry due to their structural similarity to neurotransmitters like dopamine and serotonin. The fluorine atom enhances metabolic stability and modulates electron distribution, while the methoxy group contributes to lipophilicity and may influence receptor binding .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
LCJNACMPEDWEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(2-Fluoro-5-methoxyphenyl)-ethylamine and selected analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The target compound’s logP (1.98) is higher than dopamine’s (-0.98) due to the absence of polar hydroxyl groups, suggesting improved blood-brain barrier penetration.
- Solubility : Methoxy and fluorine substituents reduce water solubility compared to hydroxylated analogs like dopamine.
Electronic and Conformational Effects
- Fluorine Substitution : Computational studies on 2-(4-fluorophenyl)-ethylamine reveal that fluorine’s electronegativity alters the aromatic ring’s electron density and stabilizes specific conformations. In the target compound, ortho-fluorine may induce steric hindrance and electronic withdrawal, affecting binding to amine receptors .
- Methoxy vs. Hydroxyl : Methoxy groups are less polar than hydroxyl groups, as seen in dopamine (3,4-dihydroxy), reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off impacts both solubility and receptor selectivity .
Research Findings and Data Gaps
- Conformational Studies : Para-fluorine in 2-(4-fluorophenyl)-ethylamine induces a planar aromatic ring conformation, while ortho-substitution in the target compound may distort ring geometry, impacting receptor docking .
- Synthetic Accessibility : The methoxy and fluorine substituents in the target compound may complicate synthesis compared to simpler phenethylamines, requiring specialized fluorination techniques .
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